1,1-Diphenyl-2-(3-pyrrolidin-1-ylpropyl)hydrazine;oxalic acid
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Overview
Description
1,1-Diphenyl-2-(3-pyrrolidin-1-ylpropyl)hydrazine;oxalic acid is a complex organic compound that combines the structural features of hydrazine, pyrrolidine, and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-(3-pyrrolidin-1-ylpropyl)hydrazine typically involves the reaction of 1,1-diphenylhydrazine with 3-(pyrrolidin-1-yl)propyl bromide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-2-(3-pyrrolidin-1-ylpropyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1,1-Diphenyl-2-(3-pyrrolidin-1-ylpropyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-2-(3-pyrrolidin-1-ylpropyl)hydrazine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of the hydrazine and pyrrolidine moieties allows the compound to participate in redox reactions and interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenyl-2-picrylhydrazyl: Known for its use as a stable free radical in antioxidant assays.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their biological activities.
Hydrazine derivatives: Known for their applications in rocket propellants and pharmaceuticals.
Uniqueness
1,1-Diphenyl-2-(3-pyrrolidin-1-ylpropyl)hydrazine is unique due to its combination of hydrazine, pyrrolidine, and diphenyl moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
61299-39-6 |
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Molecular Formula |
C21H27N3O4 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1,1-diphenyl-2-(3-pyrrolidin-1-ylpropyl)hydrazine;oxalic acid |
InChI |
InChI=1S/C19H25N3.C2H2O4/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)20-14-9-17-21-15-7-8-16-21;3-1(4)2(5)6/h1-6,10-13,20H,7-9,14-17H2;(H,3,4)(H,5,6) |
InChI Key |
SYRRPWLYAQRPSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCNN(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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